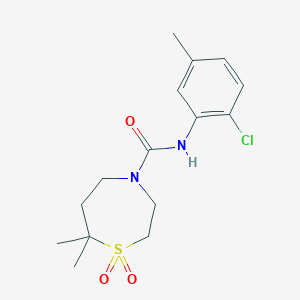
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel found in the epithelial cells of various organs, including the lungs, pancreas, and intestines. Mutations in the CFTR gene result in cystic fibrosis, a genetic disease characterized by thick, sticky mucus that clogs the airways and other organs. CFTRinh-172 has been studied for its potential therapeutic use in cystic fibrosis and other diseases.
Mécanisme D'action
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the CFTR channel from opening, thereby reducing the flow of chloride ions across the cell membrane. In cystic fibrosis, the mutated CFTR protein is often misfolded and degraded before it can reach the cell membrane. N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can stabilize the mutant protein and allow it to reach the cell membrane, where it can be inhibited by the drug.
Biochemical and Physiological Effects
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting CFTR activity, N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can also reduce inflammation and oxidative stress in the lungs. It has also been shown to improve the function of other ion channels, such as the epithelial sodium channel (ENaC), which is often overactive in cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It can also be used in combination with other drugs to test their efficacy in treating cystic fibrosis and other diseases. However, N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has some limitations, including its specificity for CFTR and potential off-target effects on other ion channels.
Orientations Futures
There are several future directions for research on N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide. One area of focus is the development of more potent and selective CFTR inhibitors. Another area of interest is the use of N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide in combination with other drugs, such as correctors and potentiators, to improve the efficacy of cystic fibrosis therapies. Additionally, N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide may have potential therapeutic applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
Méthodes De Synthèse
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method has been described in several scientific publications, including a 2003 paper by Robert Bridges and colleagues in the Journal of Medicinal Chemistry. The method involves the reaction of 3-chloro-5-fluoroaniline with 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane to form a key intermediate, which is then reacted with thionyl chloride and 2-amino-2-methyl-1-propanol to form the final product.
Applications De Recherche Scientifique
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has been studied extensively for its potential therapeutic use in cystic fibrosis and other diseases. In vitro studies have shown that N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can inhibit the activity of mutant CFTR proteins, including the most common mutation, ΔF508. In vivo studies using animal models of cystic fibrosis have also shown promising results, with N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide improving lung function and reducing inflammation.
Propriétés
IUPAC Name |
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O3S/c1-14(2)3-4-18(5-6-22(14,20)21)13(19)17-12-8-10(15)7-11(16)9-12/h7-9H,3-6H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLKDBDXPUJMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CCS1(=O)=O)C(=O)NC2=CC(=CC(=C2)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(3-chloro-4-methylphenyl)methylamino]methyl]-N,N-dimethyl-1,2,4-oxadiazol-3-amine](/img/structure/B7679978.png)
![5-Methyl-4-[2-(6-pyrrolidin-1-ylpyridin-3-yl)-1,3-thiazol-4-yl]-1,2-oxazole](/img/structure/B7679987.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)
![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)
![1-(2,2-Difluoroethyl)-3-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B7680022.png)



![5,6-Dichloro-2-[(2-ethyl-1,2,4-triazol-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7680049.png)
![2-[2-(3,4-Difluorophenyl)ethyl]pyridazin-3-one](/img/structure/B7680058.png)
![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)

